(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound categorized under tetrahydronaphthalenes. Its molecular formula is and it has a molecular weight of 191.27 g/mol. The compound features a methoxy group at the 7th position, a methyl group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring. This specific configuration contributes to its potential biological activities and applications in scientific research .
The synthesis of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:
These methods can be optimized for industrial production, often employing continuous flow reactors and chiral catalysts to enhance yields and selectivity.
The molecular structure of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be represented by its InChI key (OTOIWTNFTFZKRG-LLVKDONJSA-N) and canonical SMILES notation (CC1=CC2=C(C=C1OC)C(CCC2)N). The compound's stereochemistry is crucial for its biological interactions, as the (S)-configuration may exhibit different properties compared to its (R)-counterpart.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | (S)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI | InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3 |
InChI Key | OTOIWTNFTFZKRG-UHFFFAOYSA-N |
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physical properties .
The mechanism of action for (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine primarily involves its interaction with specific molecular targets such as receptors or enzymes. It may function as an agonist or antagonist depending on the target site within biological pathways. This modulation can affect various signal transduction pathways leading to physiological effects relevant in pharmacology.
The physical and chemical properties of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
Due to limited data on some properties like density and boiling point, further experimental determination may be necessary for practical applications .
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7